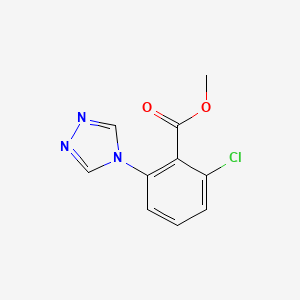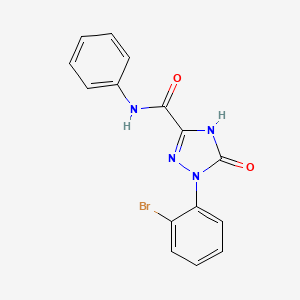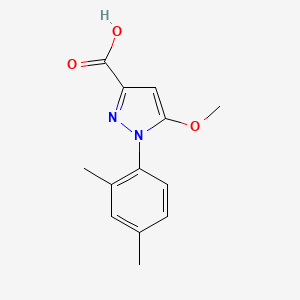
1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸は、ピラゾール誘導体のクラスに属する有機化合物です。この化合物は、2,4-ジメチルフェニル基とメトキシ基で置換されたピラゾール環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸の合成は、一般的に以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、適切なヒドラジン誘導体を1,3-ジカルボニル化合物と酸性または塩基性条件下で環化させることによって合成できます。
置換反応: 2,4-ジメチルフェニル基とメトキシ基の導入は、求電子置換反応によって達成できます。これらの反応に用いられる一般的な試薬には、ハロゲン化前駆体と置換を促進する強塩基または強酸が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が含まれる場合があります。これには、触媒の使用、温度制御、および合成プロセスの効率を高めるための特定の溶媒の使用が含まれます。
化学反応の分析
反応の種類
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸は、以下の反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化して対応する酸化物を形成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、還元誘導体を生成できます。
置換: 求電子置換反応と求核置換反応によって、さまざまな官能基を分子に導入できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: ハロゲン化前駆体、強酸または強塩基、適切な溶媒。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物活性を調査しています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求しています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
1-(2,4-ジメチルフェニル)-3-メトキシ-1H-ピラゾール-5-カルボン酸: 構造は類似していますが、置換パターンが異なります。
1-(2,4-ジメチルフェニル)-5-ヒドロキシ-1H-ピラゾール-3-カルボン酸: メトキシ基ではなくヒドロキシ基。
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-4-カルボン酸: カルボン酸基の位置が異なります。
独自性
1-(2,4-ジメチルフェニル)-5-メトキシ-1H-ピラゾール-3-カルボン酸は、特定の置換パターンにより、独自の化学的および生物学的特性を備えています。この独自性は、さまざまな研究や工業用途において貴重な化合物となっています。
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-11(9(2)6-8)15-12(18-3)7-10(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) |
InChIキー |
UTYVXJNYOFMOSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


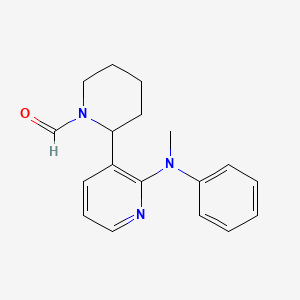
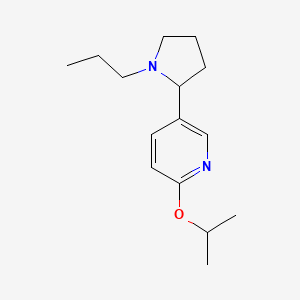


![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
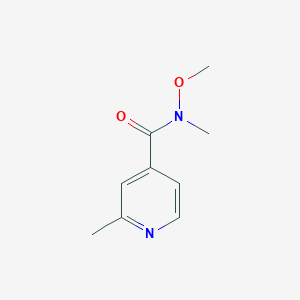
![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)

